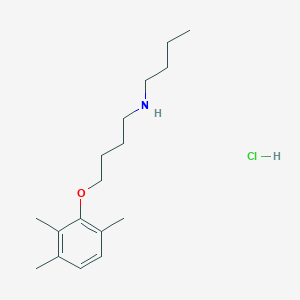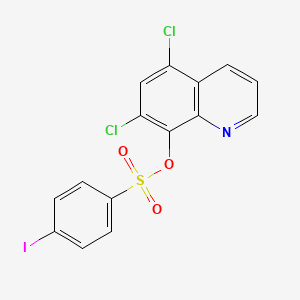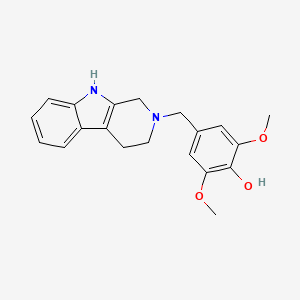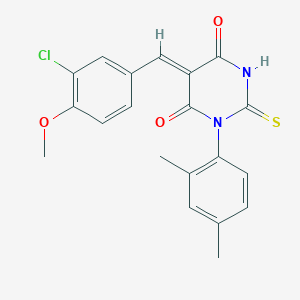
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride, also known as Buphenyl, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of phenylbutyrate, a naturally occurring substance found in the human body. Buphenyl has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用机制
The exact mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is not fully understood. However, it is believed to work by increasing the production of a substance called glutathione, which plays a key role in protecting cells from oxidative damage. N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases.
Biochemical and Physiological Effects
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has a wide range of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in the detoxification of harmful substances in the body. It has also been found to increase the production of heat shock proteins, which play a key role in protecting cells from stress.
实验室实验的优点和局限性
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has several advantages for use in scientific research. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe candidate for use in animal studies. However, one limitation of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is that it is relatively expensive compared to other compounds that have similar effects.
未来方向
There are several potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride and its potential applications in other areas of medicine.
Conclusion
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a promising compound that has been extensively studied for its potential therapeutic applications. Its wide range of biochemical and physiological effects make it a promising candidate for use in scientific research. While there are some limitations to its use, the potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride are numerous, and it is likely that this compound will continue to be a focus of scientific interest in the coming years.
合成方法
The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride involves the reaction of butyric acid with phenol in the presence of a catalyst. The resulting product is then treated with n-butylamine to yield the final compound. The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
科学研究应用
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-5-6-11-18-12-7-8-13-19-17-15(3)10-9-14(2)16(17)4;/h9-10,18H,5-8,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJJOMAGPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC(=C1C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)

![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)

![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)